molecular formula C8H14ClF2N B2779281 7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2460755-29-5

7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B2779281
M. Wt: 197.65
InChI Key: ZCKKBVKETKHZLQ-UHFFFAOYSA-N
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Description

7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as WF-23 or WIN 35428, and it belongs to the class of phenyltropanes. The chemical structure of WF-23 is similar to cocaine, which makes it a potential candidate for the development of drugs that can treat cocaine addiction.

Scientific Research Applications

Structural Characterization and Synthesis

7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride, as a closely related compound to those studied in various research contexts, has foundational importance in understanding the structural characteristics and synthetic pathways of azabicyclo compounds. The structural characterization of similar azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, reveals insights into the bridged heterocyclic nucleus found in compounds like epibatidine (S. Britvin & A. Rumyantsev, 2017). Furthermore, the synthesis of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, demonstrates the methods for constructing rigid, non-chiral analogs of biologically relevant acids, highlighting the synthetic versatility and potential applications of such compounds in medicinal chemistry (V. Kubyshkin, P. K. Mikhailiuk, & I. Komarov, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, like 7-oxanorbornane, has been extensively studied to understand the geometric and electronic properties of azabicyclo compounds. These studies include gas electron diffraction and spectroscopic methods to determine bond lengths, bond angles, and conformational dynamics, providing a detailed view of the molecular structure that is crucial for designing compounds with desired chemical and physical properties (Kazuko Oyanagi et al., 1975).

Asymmetric Synthesis and Catalysis

The exploration of asymmetric synthesis using azabicyclo compounds as intermediates or catalysts is another area of active research. For instance, derivatives of azabicycloheptanes have been synthesized through Aza-Diels-Alder reactions in aqueous solutions, showcasing the potential of these compounds in stereoselective organic synthesis (H. Waldmann & M. Braun, 1991). This ability to induce chirality and control stereochemistry in synthetic pathways is vital for the development of pharmaceuticals and other biologically active molecules.

Application in Nicotinic Receptor Research

Research on analogues of azabicyclo compounds, such as those related to epibatidine, has provided valuable insights into the design of ligands for nicotinic acetylcholine receptors (nAChRs). These studies have aimed at understanding the binding affinities, receptor selectivities, and biological activities of these compounds, with implications for developing new therapeutics for pain management and neurological disorders (F. Carroll et al., 2001).

properties

IUPAC Name

7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c1-7(2)3-5-6(4-11-7)8(5,9)10;/h5-6,11H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKBVKETKHZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C2(F)F)CN1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

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